

An In-depth Technical Guide on the Structure of Apo-Enterobactin

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Compound of Interest

Compound Name: *apo-Enterobactin*

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Abstract

Enterobactin is the archetypal catecholate siderophore utilized by many Gram-negative bacteria, including *Escherichia coli*, to sequester ferric iron (Fe^{3+}), an element critical for survival and virulence. Its iron-free form, **apo-enterobactin**, is a flexible molecule poised to exhibit an exceptionally high affinity for Fe^{3+} , with a binding constant (K_a) reported to be around 10^{49} M^{-1} [1]. This guide provides a detailed examination of the structure of **apo-enterobactin**, its biosynthesis, regulation, and the experimental methodologies used for its characterization. Understanding these facets is paramount for developing novel antimicrobial agents that target the vital iron acquisition machinery of pathogenic bacteria.

Core Structure of Apo-Enterobactin

Apo-enterobactin is a cyclic polyester composed of three L-serine residues that form a 12-membered tri-lactone ring. Each serine residue is N-acylated with a 2,3-dihydroxybenzoic acid (DHB) moiety via an amide linkage[2][3]. The resulting molecule is chemically known as N,N',N'-[(3S,7S,11S)-2,6,10-Trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl]tris(2,3-dihydroxybenzamide)[2].

In its iron-free (apo) state, the three pendant DHB arms are conformationally flexible. Upon encountering a ferric ion, these arms rapidly encircle the metal center, with the six hydroxyl groups of the catechol moieties deprotonating to form a highly stable, hexadentate octahedral complex known as ferric enterobactin or holo-enterobactin[4]. This coordination results in the Δ -cis stereoisomer, which is the metabolically active form. The transition from the flexible apo-form to the rigid holo-complex is the basis for its function as an efficient iron scavenger.

Physicochemical Properties

The defining characteristic of enterobactin is its unparalleled affinity for ferric iron. This and other key properties are crucial for its biological function and for researchers studying its mechanism.

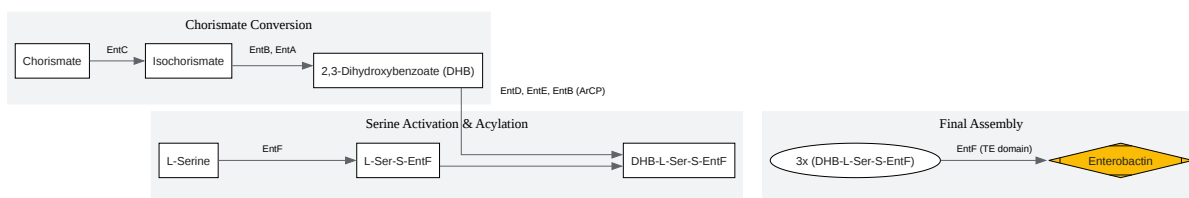
Property	Value	Reference(s)
Chemical Formula	$C_{30}H_{27}N_3O_{15}$	
Molar Mass	669.55 g/mol	
Iron (Fe^{3+}) Affinity (K)	$\sim 10^{52} M^{-1}$	
Reduction Potential (Fe^{3+}/Fe^{2+} -Enterobactin)	pH 6.0: -0.57 V (vs NHE) pH 7.4: -0.79 V (vs NHE) pH >10.4: -0.99 V (vs NHE)	
Average Fe-O Bond Length (Holo-form)	Catecholate [$Fe^{3+}(Ent)^{3-}$]: 2.00 Å Protonated Salicylate [$Fe^{3+}(H_3Ent)^0$]: 1.98 Å	

The Enterobactin Biosynthesis Pathway

The synthesis of enterobactin is a multi-enzyme process that begins with chorismate, a key intermediate in the aromatic amino acid pathway. The pathway is primarily encoded by the ent gene cluster (entA-F, H).

- **Chorismate to DHB:** The enzymes EntC, EntB, and EntA convert chorismate into 2,3-dihydroxybenzoic acid (DHB).

- **Serine Activation:** The EntF protein contains a peptidyl carrier protein domain that activates L-serine.
- **Amide Bond Formation:** EntD, EntE, and the aryl carrier protein domain of EntB catalyze the amide linkage between DHB and the activated L-serine to form DHB-Ser.
- **Cyclization:** Three molecules of DHB-Ser undergo intermolecular cyclization, catalyzed by the thioesterase domain of EntF, to release the final enterobactin molecule.



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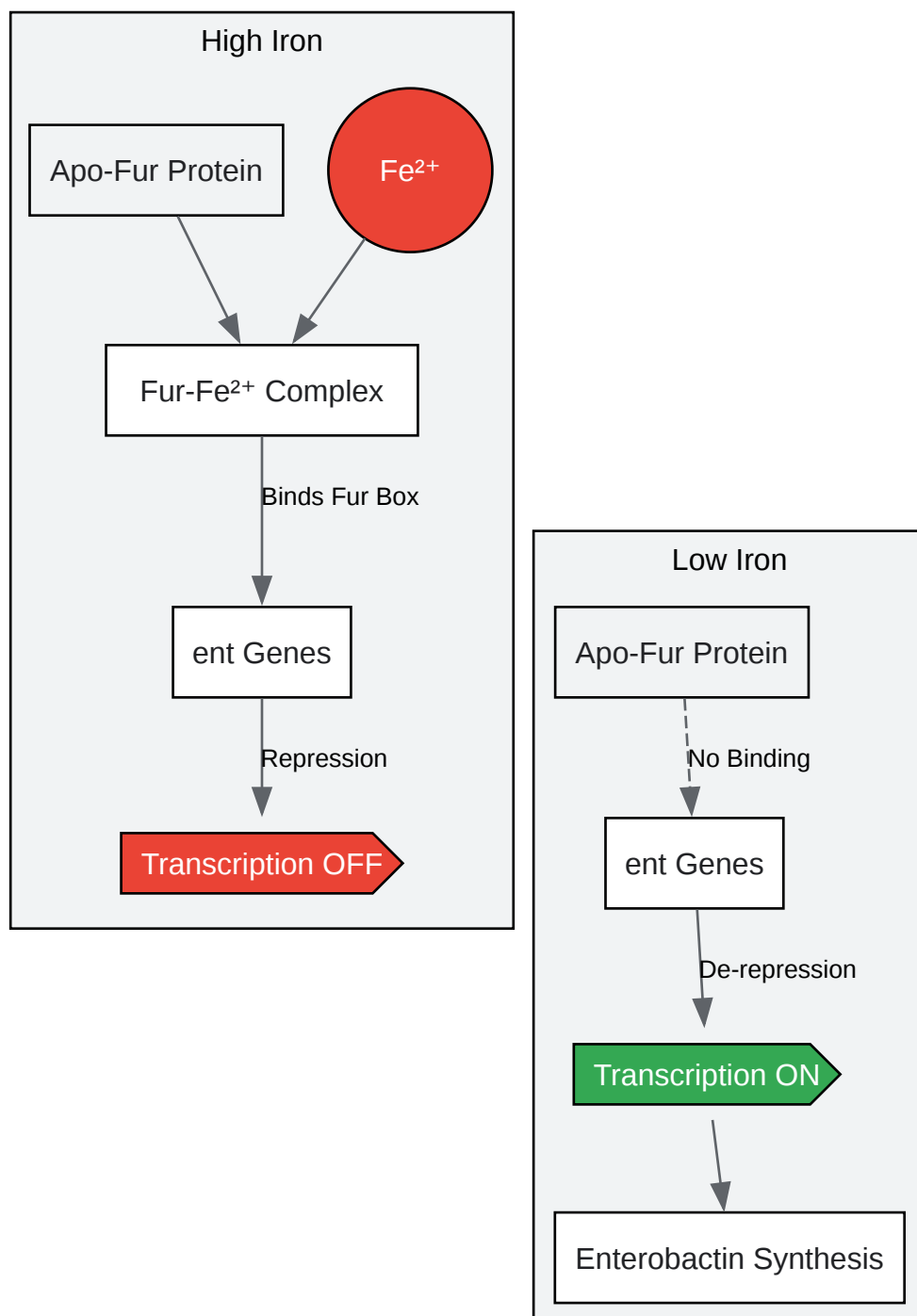
The enterobactin biosynthesis pathway from chorismate.

Regulation of Enterobactin Synthesis

The production of enterobactin is tightly controlled to maintain iron homeostasis and prevent toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein.

- **Iron-Replete Conditions:** When intracellular iron levels are high, Fe^{2+} binds to the Fur protein. This complex then acts as a transcriptional repressor, binding to specific DNA sequences ("Fur boxes") in the promoter region of the ent genes, thereby blocking their transcription.

- **Iron-Deficient Conditions:** Under low-iron conditions, Fe^{2+} dissociates from Fur. The apo-Fur protein undergoes a conformational change and can no longer bind to the Fur boxes. This de-represses the *ent* genes, allowing for the synthesis of enterobactin.



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Regulation of enterobactin biosynthesis by the Fur protein.

Experimental Protocols and Methodologies

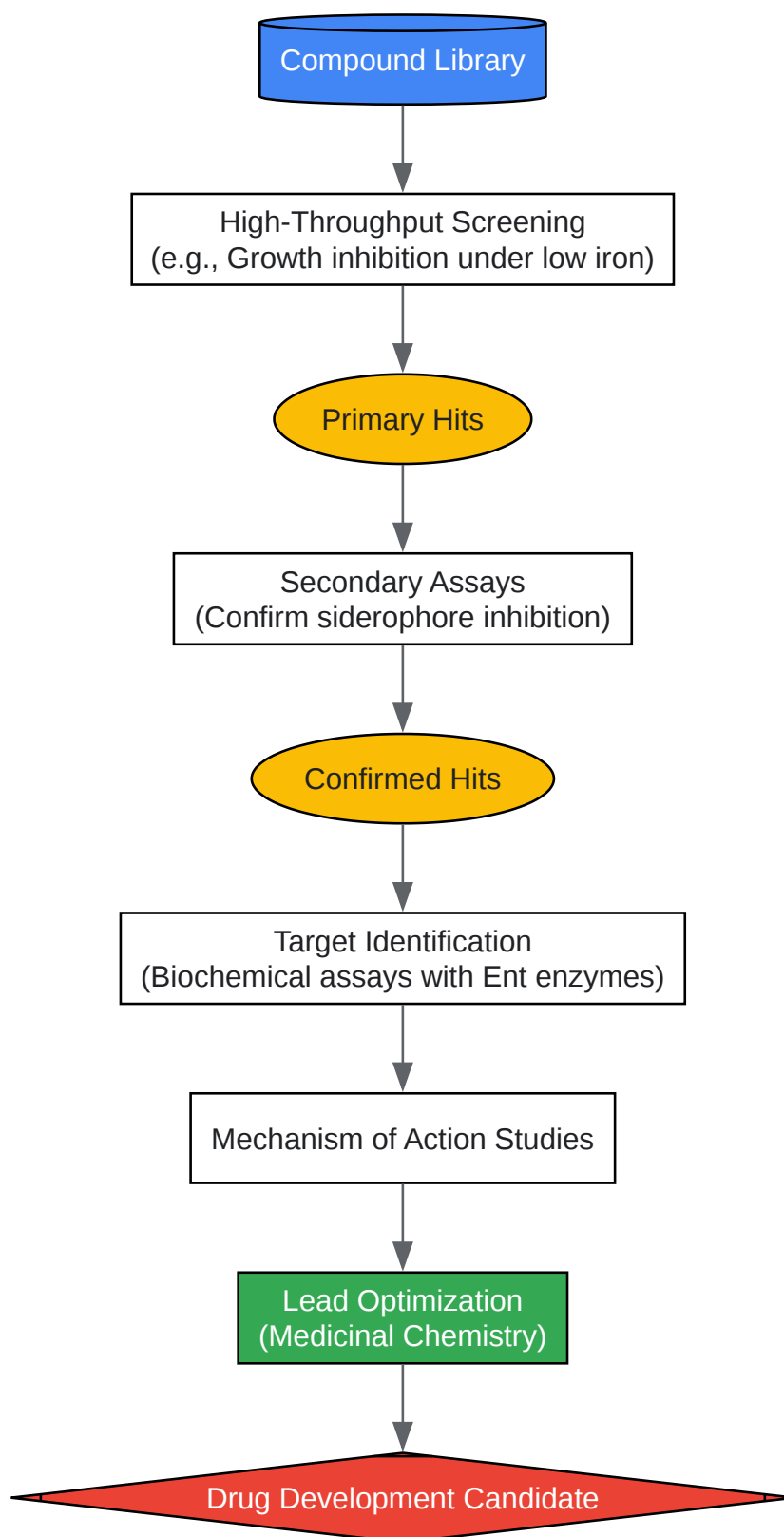
Chemical Synthesis and Structural Characterization

The definitive structure of enterobactin has been confirmed through chemical synthesis and advanced analytical techniques.

- **Chemical Synthesis:** The first total synthesis of enterobactin was achieved with low yields (~1%). Modern methods have significantly improved this, with single-step syntheses of the triserine lactone backbone achieving yields of approximately 50%, facilitating the creation of functional analogs. A general protocol involves preparing the triserine lactone and then acylating it with activated 2,3-dihydroxybenzoic acid.
- **X-ray Crystallography:** Obtaining crystals of the highly charged ferric enterobactin proved challenging. The definitive three-dimensional structure was ultimately solved using racemic crystallography. This technique involves co-crystallizing a 1:1 mixture of the natural molecule (from L-serine) and its mirror image, enantioenterobactin (from D-serine). The resulting crystal lattice has improved symmetry, which facilitates high-quality diffraction and structure determination.
- **NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the solution-state structure of both apo- and holo-enterobactin. For the flexible **apo-enterobactin**, NMR can reveal the average conformation and dynamics of the DHB arms. For the holo-form, it confirms the coordination geometry. NMR is also instrumental in studying the interactions between enterobactin and its binding proteins, such as FepB, by monitoring chemical shift perturbations upon ligand binding.
- **Computational Modeling:** Methods like Density Functional Theory (DFT) have been used to investigate the relative stabilities of different coordination geometries of ferric enterobactin, such as the catecholate versus the protonated salicylate binding modes that occur at low pH.

Workflow for Inhibitor Screening

Targeting the enterobactin biosynthesis pathway is a promising strategy for developing new antibiotics. A generalized workflow for identifying inhibitors is outlined below.



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A generalized workflow for screening inhibitors.

Conclusion

Apo-enterobactin is a marvel of molecular engineering, a flexible precursor designed for the sole purpose of high-affinity iron binding. Its structure, a cyclic tri-lactone with three catechol arms, is central to its function. The intricate enzymatic pathway responsible for its synthesis, and the tight regulation by the Fur protein, underscore its importance to bacterial survival. For researchers and drug development professionals, a deep understanding of these systems provides a robust framework for designing novel therapeutics that can effectively starve pathogenic bacteria of this essential nutrient, offering a powerful strategy in the fight against infectious diseases.

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